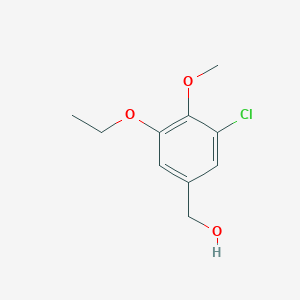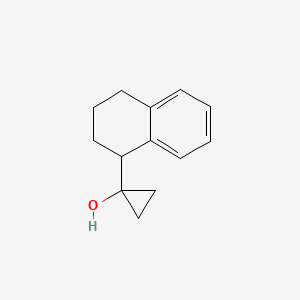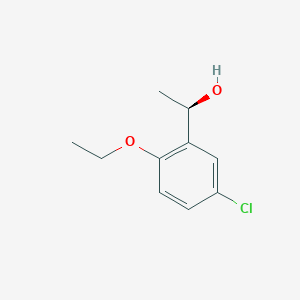
5-Propyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propyloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing both nitrogen and oxygen atoms. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Propyloxazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with carbonyl compounds under acidic or basic conditions. This reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Propyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds .
Applications De Recherche Scientifique
5-Propyloxazolidin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Propyloxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby halting bacterial growth . The compound’s unique structure allows it to effectively target and disrupt essential biological pathways in bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butyloxazolidin-2-one: Known for its use as a chiral auxiliary in organic synthesis.
5,5-Dimethyl-4-isopropyloxazolidin-2-one: Exhibits higher levels of stereocontrol compared to 5-Propyloxazolidin-2-one.
Linezolid: An oxazolidinone antibiotic with a unique mechanism of action against Gram-positive bacteria.
Uniqueness
This compound stands out due to its versatility in both synthetic and medicinal chemistry. Its ability to participate in a wide range of chemical reactions and its role as a chiral auxiliary make it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
5-propyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-2-3-5-4-7-6(8)9-5/h5H,2-4H2,1H3,(H,7,8) |
Clé InChI |
QRDLRQBHRVUZJE-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CNC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid](/img/structure/B13596162.png)

![3-Oxo-1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B13596168.png)





![Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol](/img/structure/B13596203.png)




![2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13596233.png)
